Neutral-pH Photoredox Quantum Yield: 2-HEAQ Outperforms PPAQ by >10-Fold
In a direct head-to-head comparison, 2-HEAQ achieves a photoredox quantum yield (Φ) of ~0.8 at pH 7 in aqueous solution, whereas the structurally related analog 2-(p-hydroxymethyl)phenylanthraquinone (PPAQ), which positions the hydroxyalkyl moiety on a remote phenyl ring, yields only Φ ~0.07 under identical conditions [1]. The >10-fold difference is attributed to the proximity of the hydroxyethyl group to the AQ ketone in 2-HEAQ, enabling efficient triplet ESIPT via water wires, a pathway that is geometrically constrained in PPAQ [1].
| Evidence Dimension | Photoredox quantum yield (Φ) at neutral pH |
|---|---|
| Target Compound Data | Φ ~0.8 at pH 7 (aqueous solution) |
| Comparator Or Baseline | PPAQ (2-(p-hydroxymethyl)phenylanthraquinone): Φ ~0.07 at pH 7 (aqueous solution) |
| Quantified Difference | ~11.4-fold higher quantum yield for 2-HEAQ |
| Conditions | pH 7 aqueous solution; quantum yield measurements via comparative actinometry; femtosecond and nanosecond transient absorption spectroscopy |
Why This Matters
A >10-fold higher quantum yield directly translates to proportionally lower light intensity requirements or shorter irradiation times in photoredox applications, making 2-HEAQ the more energy-efficient choice for scalable photochemical processes.
- [1] Scientific Reports (2017). Time-Resolved Spectroscopic Study on the Photoredox Reaction of 2-(p-Hydroxymethyl)phenylAnthraquinone. Volume 7, Article number: 9154. Specifically: 'The efficiency of the photoredox reaction of PPAQ was rather low at pH 7 from quantum yield measurements (Φ ~ 0.07) compared to HEAQ (Φ ~ 0.8, pH 7).' View Source
